molecular formula C16H40N4Sn B086698 Tetrakis(diethylamine)tin CAS No. 1066-78-0

Tetrakis(diethylamine)tin

Cat. No.: B086698
CAS No.: 1066-78-0
M. Wt: 407.2 g/mol
InChI Key: IFVSPCQTOMZHOP-UHFFFAOYSA-N
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Description

Taurodeoxycholic acid (sodium hydrate) is a bile acid derived from deoxycholic acid. It is a conjugate acid of taurodeoxycholate with detergent activity. This compound is formed in the liver by conjugating deoxycholate with a taurine group, commonly found in the form of a sodium salt . It is an important bile acid involved in the emulsification of lipids and plays a crucial role in the digestion and absorption of fats.

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurodeoxycholic acid (sodium hydrate) is synthesized by conjugating deoxycholic acid with taurine. The process involves the following steps:

    Activation of Deoxycholic Acid: Deoxycholic acid is first activated by converting it into its acyl chloride form using thionyl chloride.

    Conjugation with Taurine: The activated deoxycholic acid is then reacted with taurine in the presence of a base such as sodium hydroxide to form taurodeoxycholic acid.

    Formation of Sodium Salt: The resulting taurodeoxycholic acid is neutralized with sodium hydroxide to form taurodeoxycholic acid (sodium hydrate).

Industrial Production Methods: In industrial settings, the production of taurodeoxycholic acid (sodium hydrate) follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Taurodeoxycholic acid (sodium hydrate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form hydroxy derivatives.

    Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

Taurodeoxycholic acid (sodium hydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a detergent for the solubilization of lipids and membrane-bound proteins.

    Biology: Studied for its role in the emulsification of lipids and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as primary biliary cirrhosis, insulin resistance, amyloidosis, cystic fibrosis, cholestasis, and amyotrophic lateral sclerosis.

    Industry: Used in the preparation of bacterial culture media and as a component in various biochemical assays

Comparison with Similar Compounds

  • Taurochenodeoxycholic acid
  • Tauroursodeoxycholic acid
  • Taurocholic acid
  • Glycocholic acid .

Properties

IUPAC Name

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSPCQTOMZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586837
Record name N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-78-0
Record name N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(diethylamido)tin(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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